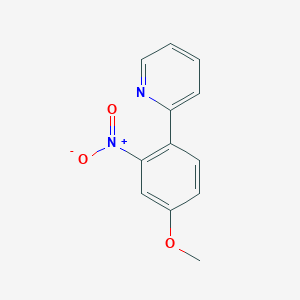

2-(4-Methoxy-2-nitrophenyl)pyridine

Description

Contextualization within Pyridine (B92270) and Nitrophenyl Chemical Systems

The chemical character of 2-(4-Methoxy-2-nitrophenyl)pyridine is defined by its two core components: the pyridine unit and the 4-methoxy-2-nitrophenyl group.

Pyridine Systems: The pyridine ring is a fundamental six-membered nitrogen-containing heterocycle. It is a structural motif found in numerous natural products, including vitamins and alkaloids, as well as a vast array of synthetic compounds. lifechemicals.com Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, highlighting their therapeutic importance. lifechemicals.comnih.gov Their utility stems from their ability to engage in various chemical interactions, including hydrogen bonding and metal coordination, and their capacity to serve as versatile building blocks in organic synthesis. lifechemicals.comnih.gov

Nitrophenyl Systems: The nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (-NO2), is a strong electron-withdrawing moiety. This property significantly influences the electronic nature of the molecule it is attached to. The presence of a nitro group is often associated with biological activity and has been incorporated into various compounds studied for anticancer and antimicrobial properties. acs.orgresearchgate.net Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, making nitrophenyl compounds valuable intermediates in multi-step syntheses. nih.gov The additional methoxy (B1213986) group (-OCH3) in the 4-position acts as an electron-donating group, creating a "push-pull" electronic system across the phenyl ring, which can lead to interesting photophysical properties. drugbank.comresearchgate.net

Significance and Research Trajectory of Substituted Pyridine-Phenyl Architectures

The linkage of a pyridine ring to a phenyl group creates a biphenyl-like scaffold that is a cornerstone in the design of functional molecules. The ability to introduce various substituents onto both the pyridine and phenyl rings allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing molecular interactions with biological targets or for developing materials with specific characteristics.

The research trajectory for substituted pyridine-phenyl architectures has been robust, with a significant number of publications dedicated to their synthesis and application. nih.gov In medicinal chemistry, these scaffolds are integral to the development of agents targeting a wide range of diseases, including cancer, hypertension, and microbial infections. nih.govnih.govnih.gov The structural rigidity and planarity of the pyridine-phenyl core provide a stable platform for orienting functional groups in three-dimensional space to achieve high-affinity binding to enzymes and receptors.

In materials science, these architectures are explored for their potential in creating organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials, owing to their tunable electronic and photophysical properties. researchgate.net

Overview of Key Academic Research Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several key avenues for academic investigation based on studies of analogous compounds.

Building Block in Organic Synthesis: Given the versatile reactivity of both the pyridine and nitrophenyl moieties, this compound serves as a valuable starting material or intermediate for constructing more complex molecular frameworks. lifechemicals.comnih.gov The nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions, while the pyridine ring can be functionalized at various positions.

Medicinal Chemistry: The pyridine-phenyl scaffold is a "privileged structure" in drug discovery. nih.gov Analogous compounds containing nitrophenyl and pyridine motifs have been investigated for their potential as anticancer agents. acs.orgnih.govnih.gov Research could therefore focus on synthesizing derivatives of this compound and evaluating their biological activity against various cell lines and protein targets.

Photocatalysis and Materials Science: The electronic "push-pull" nature imparted by the methoxy and nitro substituents on the phenyl ring, coupled with the electron-accepting pyridine ring, suggests potential applications in photocatalysis and nonlinear optics. researchgate.netresearchgate.net Research in this area would involve studying its photophysical properties, such as absorption and emission spectra, and its performance in light-driven chemical reactions.

Below is a table of related compounds and their key properties, which provides context for the potential characteristics of this compound.

| Property | 2-(4-Methoxyphenyl)pyridine nih.gov | 2-(4-Methyl-2-nitrophenyl)pyridine nih.gov | 3-(4-methoxy-2-nitrophenyl)pyridine guidechem.com |

| Molecular Formula | C12H11NO | C12H10N2O2 | C12H10N2O3 |

| Molecular Weight | 185.22 g/mol | 214.22 g/mol | 230.22 g/mol |

| XLogP3 | 2.6 | 2.7 | 2.3 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 4 | 4 |

| Rotatable Bond Count | 2 | 2 | 2 |

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-17-9-5-6-10(12(8-9)14(15)16)11-4-2-3-7-13-11/h2-8H,1H3 |

InChI Key |

CWKFOJTUKZTSAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 4 Methoxy 2 Nitrophenyl Pyridine

Retrosynthetic Analysis and Key Disconnections for the Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-(4-methoxy-2-nitrophenyl)pyridine, the primary disconnection is the carbon-carbon single bond connecting the pyridine (B92270) and phenyl rings. This identifies the two key synthons: a 2-pyridyl nucleophile or electrophile and a correspondingly charged 4-methoxy-2-nitrophenyl species.

Another critical disconnection strategy involves breaking the bonds adjacent to heteroatoms, such as the ether linkage of the methoxy (B1213986) group or the C-N bond of the nitro group. amazonaws.com This allows for the introduction of these functional groups at a later stage in the synthesis through functional group interconversion (FGI). lkouniv.ac.in

Key Disconnections for this compound:

| Disconnection Type | Bond Broken | Resulting Synthons/Precursors | Corresponding Forward Reaction |

| Biaryl C-C Bond | Pyridine-Phenyl C-C | 2-Halopyridine and (4-methoxy-2-nitrophenyl)boronic acid (or similar organometallic reagent) | Metal-catalyzed cross-coupling (e.g., Suzuki, Stille) |

| Functional Group Interconversion (FGI) | C-O (methoxy) | 2-(4-Hydroxy-2-nitrophenyl)pyridine | Williamson ether synthesis |

| Functional Group Interconversion (FGI) | C-N (nitro) | 2-(2-Amino-4-methoxyphenyl)pyridine | Oxidation of an amino group |

Advanced Synthetic Routes towards this compound

Modern organic synthesis offers a variety of powerful methods for the construction of biaryl compounds like this compound.

Metal-Catalyzed Cross-Coupling Strategies for Pyridine-Phenyl Bond Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone of biaryl synthesis, offering high efficiency and functional group tolerance. numberanalytics.com The Suzuki-Miyaura coupling is a widely used method, reacting an aryl boronic acid with an aryl halide. numberanalytics.com

In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling would involve the reaction of 2-bromopyridine (B144113) with (4-methoxy-2-nitrophenyl)boronic acid in the presence of a palladium catalyst and a base.

Commonly Used Metal-Catalyzed Cross-Coupling Reactions:

| Coupling Reaction | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst |

| Suzuki-Miyaura | Aryl-Br, Aryl-Cl, Aryl-OTf | Aryl-B(OH)2 | Palladium |

| Stille | Aryl-Br, Aryl-I | Aryl-Sn(Alkyl)3 | Palladium |

| Negishi | Aryl-Br, Aryl-I | Aryl-ZnX | Palladium or Nickel |

| Hiyama | Aryl-Br, Aryl-I | Aryl-Si(OR)3 | Palladium |

Functional Group Interconversion Strategies for Methoxy and Nitro Moieties

Functional group interconversion (FGI) provides alternative pathways to introduce the methoxy and nitro groups. lkouniv.ac.in For instance, the methoxy group can be introduced via a Williamson ether synthesis on a precursor phenol. The nitro group can be installed through nitration of the aromatic ring, though regioselectivity can be a challenge. The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline (B140478) demonstrates a related functional group transformation. nih.gov

Multi-Component Reaction Approaches for the Synthesis of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient and atom-economical approach. While a specific MCR for this compound is not prominently documented, general MCRs for the synthesis of substituted pyridines exist. For example, the Hantzsch pyridine synthesis and its variations can be adapted to produce highly functionalized pyridines. advancechemjournal.com Another approach involves the acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines from aromatic ketones and aldehydes. nih.gov

Mechanistic Insights into the Formation Pathways of this compound

The predominant pathway for forming the core biaryl structure involves a metal-catalyzed cross-coupling reaction. The mechanism of the Suzuki-Miyaura coupling, for example, is a well-established catalytic cycle. numberanalytics.com

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromopyridine), forming a Pd(II) complex. numberanalytics.com

Transmetalation: The aryl group from the organoboron reagent (e.g., (4-methoxy-2-nitrophenyl)boronic acid) is transferred to the palladium center, displacing the halide. numberanalytics.com

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst. numberanalytics.com

The electronic nature of the substituents can influence the reaction rate. The electron-withdrawing nitro group on the phenyl ring can make the transmetalation step more facile.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. The integration of biocatalytic steps in retrosynthetic analysis offers advantages such as milder reaction conditions and reduced environmental footprint. rsc.org

Key areas of focus include:

Atom Economy: Utilizing multi-component reactions or other strategies that incorporate a high percentage of the starting material atoms into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of continuous flow reactors can also improve energy efficiency and safety. google.com

Recent advances in photoredox catalysis offer a sustainable method for the C-H arylation of pyridines using in situ formed diazonium salts under blue LED irradiation, avoiding the need for pre-functionalized starting materials. acs.org

Chemo- and Regioselectivity in the Synthesis of this compound and Its Precursors

The synthesis of unsymmetrically substituted biaryls like this compound requires precise control over reaction conditions to achieve the desired chemo- and regioselectivity. The key challenges lie in the selective functionalization of the aromatic rings, specifically the regioselective introduction of the nitro group onto the anisole (B1667542) ring and the selective formation of the carbon-carbon bond between the two aromatic systems. The synthetic strategy can be broadly categorized into two approaches: a) nitration of a pre-formed biaryl precursor, or b) coupling of a pre-nitrated aromatic precursor. Each approach presents distinct selectivity considerations.

Regioselectivity in the Nitration of Anisole-based Precursors

A primary method for constructing the "(4-methoxy-2-nitrophenyl)" moiety involves the electrophilic nitration of an appropriate anisole derivative. The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance.

In the synthesis of this compound, if the nitration step precedes the coupling reaction, a precursor such as 4-bromoanisole (B123540) or 4-methoxyphenylboronic acid would be the substrate. In these 4-substituted anisoles, the para position relative to the methoxy group is already occupied. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the ortho positions.

The regioselectivity of anisole nitration is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. researchgate.netnih.gov Studies on anisole itself provide a clear model for this selectivity. While meta-substitution is generally low (less than 2%), the ratio of ortho to para isomers can be significantly influenced by the reaction medium. nih.gov For instance, nitration in nonpolar solvents tends to yield a relatively constant ortho/para ratio. researchgate.net Conversely, polar solvents can cause considerable variation in this ratio. researchgate.net

Recent research has focused on developing more environmentally benign nitration protocols. A study using aqueous nitric acid without a co-acid demonstrated effective mono-nitration of anisole, achieving a 95% yield with a high preference for the para-isomer (80%). frontiersin.org When the para-position is blocked, as in the precursors for the title compound, this directing effect is channeled to the ortho-position. The choice of nitrating system is crucial for maximizing the yield of the desired 2-nitro isomer while minimizing side reactions.

Chemo- and Regioselectivity in the Biaryl Coupling Step

The formation of the C-C bond between the pyridine and phenyl rings is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The chemo- and regioselectivity of this step are paramount, particularly when using precursors with multiple potential reaction sites, such as dihalogenated pyridines.

If a precursor like 2,4-dibromopyridine (B189624) is used, the inherent difference in reactivity between the C2 and C4 positions can be exploited to achieve regioselective mono-arylation. It has been demonstrated that in Suzuki cross-coupling reactions of 2,4-dibromopyridine with arylboronic acids, the coupling preferentially occurs at the C2 position. researchgate.net This selectivity is attributed to the higher electrophilicity of the C2-Br bond, allowing for the synthesis of 4-bromo-2-arylpyridines, which can be further functionalized. researchgate.net

The choice of palladium catalyst and ligands is critical in controlling selectivity. While standard catalysts like Pd(PPh₃)₄ can provide good regioselectivity for the C2 position in 2,4-dibromopyridine, the development of specialized ligands and catalyst systems continues to refine this control. researchgate.net For example, virtual ligand-assisted screening is an emerging computational strategy to identify phosphine (B1218219) ligands that can maximize chemoselectivity between different reactive sites, such as an aryl chloride versus an aryl triflate. chemrxiv.org This level of control allows for the selective synthesis of one biaryl isomer over another from a single, multifunctionalized precursor.

The Suzuki-Miyaura coupling has also been successfully applied to activate less conventional leaving groups. Recent studies have shown the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids to generate 2-arylpyridines, expanding the toolkit for these syntheses. nih.govclaremont.edu

Reactivity and Reaction Mechanisms of 2 4 Methoxy 2 Nitrophenyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom in 2-(4-Methoxy-2-nitrophenyl)pyridine

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site for electrophilic attack and coordination.

Coordination Chemistry and Protonation Behavior

The nitrogen atom of the pyridine ring in this compound is expected to readily coordinate with metal ions, acting as a monodentate ligand. The coordination ability is influenced by the electronic effects of the substituents on the attached phenyl ring. While specific studies on the coordination complexes of this compound are not extensively documented, the coordination chemistry of pyridine-type ligands is vast. mdpi.com The formation of coordination polymers with various metal salts has been observed with related ligands, where the pyridine nitrogen plays a crucial role in the assembly of the final structure. nih.gov

Protonation of the pyridine nitrogen is a fundamental reaction. The basicity of the pyridine nitrogen is influenced by the substituents on the aromatic rings. Theoretical studies on substituted pyridines have shown that the pKa values can be correlated with the electronic properties of the substituents. rsc.org In the case of this compound, the electron-withdrawing nature of the 2-nitrophenyl group is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the para-methoxy group on the phenyl ring, being an electron-donating group, would slightly counteract this effect. Experimental and computational studies on other 2-pyridinyl moieties have shown that protonation predominantly occurs on the pyridine nitrogen atom. plos.org This protonation can significantly alter the electronic distribution and reactivity of the molecule. rsc.org

Table 1: Predicted Protonation Behavior of this compound

| Property | Predicted Behavior | Rationale |

| Primary Protonation Site | Pyridine Nitrogen | The lone pair on the pyridine nitrogen is the most basic site. plos.org |

| Basicity Compared to Pyridine | Lower | The electron-withdrawing effect of the 2-nitrophenyl group reduces the electron density on the pyridine nitrogen. |

| Effect of Methoxy (B1213986) Group | Slight Increase in Basicity | The electron-donating methoxy group partially mitigates the electron-withdrawing effect of the nitro group. |

Nucleophilic Attack and Alkylation at the Pyridine Ring

The pyridine nitrogen can act as a nucleophile and undergo alkylation reactions with suitable electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. quimicaorganica.org This reaction is a common transformation for pyridine derivatives. The rate and efficiency of this alkylation would be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents. The presence of the bulky 2-(4-methoxy-2-nitrophenyl) group might sterically hinder the approach of very large alkylating agents.

While direct nucleophilic attack on the pyridine ring carbons is generally difficult due to the ring's aromaticity, the nitrogen atom makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at these positions. stackexchange.comyoutube.comquimicaorganica.orgyoutube.com In the absence of a leaving group, nucleophilic attack can still occur, particularly with strong nucleophiles, leading to addition products or, in some cases, ring-opening reactions. For this compound, direct nucleophilic attack on the pyridine ring itself is less likely than reactions involving the other functional groups.

Transformations Involving the Nitro Group on the Phenyl Ring of this compound

The nitro group is a versatile functional group that strongly influences the reactivity of the phenyl ring and can itself be transformed.

Chemoselective Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amino group is a common and important transformation. A variety of reagents can be employed for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups, such as a pyridine ring. organic-chemistry.orgacs.org Catalytic hydrogenation using catalysts like Pd/C, or transfer hydrogenation with reagents like triethylsilane, are often effective. researchgate.net Metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) have also been developed for the selective reduction of nitroarenes. organic-chemistry.org The presence of the pyridine ring might necessitate careful selection of the catalyst and reaction conditions to avoid its reduction. calvin.edu In some cases, the pyridine nitrogen can coordinate to the reducing species, potentially affecting the reaction's outcome. calvin.edu The successful reduction of the nitro group in this compound would lead to the formation of 2-(2-amino-4-methoxyphenyl)pyridine, a valuable intermediate for the synthesis of more complex heterocyclic structures.

Table 2: Potential Reagents for Chemoselective Nitro Group Reduction

| Reagent/Catalyst System | Expected Outcome | Key Considerations |

| H2, Pd/C | Reduction to amine | Potential for pyridine ring reduction under harsh conditions. |

| Fe/HCl or SnCl2/HCl | Reduction to amine | Classical and effective methods. |

| NaBH4/NiCl2 | Reduction to amine | A common system for nitro reduction. |

| Tetrahydroxydiboron | Reduction to amine | Metal-free and chemoselective. organic-chemistry.org |

Activation for Nucleophilic Aromatic Substitution Pathways

The nitro group is a strong electron-withdrawing group and powerfully activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov Specifically, it activates the positions ortho and para to itself for nucleophilic attack. In this compound, the nitro group is at the 2-position of the phenyl ring. This would strongly activate the positions ortho (C3) and para (C5) to the nitro group for substitution, provided a suitable leaving group is present at one of these positions. While the methoxy group at the 4-position is not a typical leaving group, the nitro group's activation could facilitate its substitution under certain conditions, although this is less common. More significantly, if another leaving group (e.g., a halogen) were present at the C3 or C5 position of the phenyl ring, it would be readily displaced by nucleophiles. The pyridine substituent at the C1 position would also influence the regioselectivity of such a reaction.

Reactivity of the Methoxy Group on the Phenyl Ring of this compound

The methoxy group is generally an electron-donating group through resonance and can influence the reactivity of the phenyl ring. However, its own direct reactivity is somewhat limited.

Under strongly acidic conditions, the ether linkage of the methoxy group can be cleaved to yield a phenol. This reaction typically requires harsh conditions, such as treatment with strong acids like HBr or HI. The presence of the electron-withdrawing nitro group would make this cleavage more difficult by destabilizing the potential carbocation intermediate that could form on the phenyl ring.

The methoxy group can also be a target for nucleophilic substitution, particularly in electron-deficient aromatic systems. While methoxy is not a very good leaving group, its displacement can be achieved with strong nucleophiles under forcing conditions, especially when activated by strongly electron-withdrawing groups like the nitro group. ntu.edu.sg In the context of this compound, the strong activation by the ortho-nitro group could potentially enable the substitution of the methoxy group by a strong nucleophile, although this would likely require more forcing conditions than the substitution of a halide leaving group.

Demethylation Reactions and Subsequent Functionalization

The methoxy group in this compound is susceptible to demethylation, a common transformation for aryl methyl ethers. This reaction is typically achieved using strong acids or Lewis acids, which facilitate the cleavage of the methyl-oxygen bond. The resulting phenolic derivative, 2-(4-hydroxy-2-nitrophenyl)pyridine, is a valuable intermediate for further functionalization. The hydroxyl group can be subsequently alkylated, acylated, or used in coupling reactions to introduce a wide range of new functionalities.

| Reagent Class | Example Reagents | Typical Conditions | Product |

| Strong Protic Acids | HBr, HI | Acetic acid, reflux | 2-(4-Hydroxy-2-nitrophenyl)pyridine |

| Lewis Acids | BBr₃, AlCl₃ | Dichloromethane, 0 °C to rt | 2-(4-Hydroxy-2-nitrophenyl)pyridine |

| Nucleophilic Reagents | Thiolates (e.g., EtSNa) | DMF, heat | 2-(4-Hydroxy-2-nitrophenyl)pyridine |

The choice of demethylating agent can be crucial to avoid unwanted side reactions, given the presence of the sensitive nitro group and the pyridine ring. For instance, harsh acidic conditions might lead to the protonation of the pyridine nitrogen, altering the reactivity of the entire molecule.

Participation in Intra- or Intermolecular Cyclization Processes

The presence of the nitro group ortho to the pyridine substituent opens up possibilities for intramolecular cyclization reactions, particularly after reduction of the nitro group to an amine. The resulting 2-(2-amino-4-methoxyphenyl)pyridine can undergo a variety of cyclization reactions to form fused heterocyclic systems. For example, condensation with a suitable carbonyl compound could lead to the formation of a diazepine (B8756704) or a related seven-membered ring.

Intermolecular cyclization can also be envisaged. For instance, in the synthesis of related 2-methoxypyridine (B126380) derivatives, cyclization reactions involving the pyridine nitrogen and other functional groups on the molecule have been reported. While direct examples with this compound are not extensively documented, the structural motif suggests its potential as a building block in the synthesis of complex heterocyclic scaffolds through cyclization strategies. A related study on the base-mediated reductive cyclization of dimethyl 2-(4-methoxy-2-nitrophenyl)malonate highlights the potential for the nitro and methoxy-substituted phenyl ring to participate in the formation of new ring systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridine Rings of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic attack is most likely to occur at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, the presence of the 2-(4-methoxy-2-nitrophenyl) substituent will further influence the regioselectivity.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 4- and 6-positions in this case). A strong nucleophile could potentially displace a suitable leaving group at these positions.

The phenyl ring, being substituted with both an activating methoxy group and a deactivating nitro group, presents a more complex scenario for electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the methoxy group at position 4, combined with the deactivating and meta-directing effect of the nitro group at position 2, would likely direct incoming electrophiles to the 5-position (ortho to the methoxy and meta to the nitro group).

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless activated by strong electron-withdrawing groups. In this molecule, the nitro group does activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Advanced Reaction Pathways and Cascade Transformations Involving this compound

The unique arrangement of functional groups in this compound makes it a candidate for advanced reaction pathways and cascade transformations. For instance, a reaction sequence could be initiated by the reduction of the nitro group. The resulting amino group could then participate in an intramolecular reaction, such as a cyclization, or be used as a handle for further transformations.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could also be designed starting from this molecule. For example, a process involving the initial functionalization of the pyridine ring followed by a subsequent reaction on the phenyl ring could lead to the rapid construction of complex molecular architectures. The synthesis of 2,4,6-triphenylpyridines via cascade reactions of ketoximes and dibenzyl ether, while not directly involving the title compound, demonstrates the utility of cascade strategies in pyridine synthesis.

Kinetic and Spectroscopic Studies for Mechanistic Elucidation of Reactions Involving this compound

Detailed kinetic and spectroscopic studies are essential for elucidating the mechanisms of reactions involving this compound. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry can be employed to monitor reaction progress, identify intermediates, and determine reaction rates.

Spectroscopic data for related compounds can provide a reference for the characterization of this compound and its reaction products. For example, the 1H NMR spectrum of 2-methoxy-4-(4-nitrophenyl)-6-(4-(tetradecyloxy)phenyl)pyridine shows aromatic protons in the range of δ 8.07–7.03 ppm. researchgate.net The characterization of N-(4-methoxy-2-nitrophenyl)acetamide provides details on the non-planar relationship between the substituted phenyl ring and its substituents, which can influence reactivity. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxy 2 Nitrophenyl Pyridine

Electronic Structure and Molecular Orbital Theory of 2-(4-Methoxy-2-nitrophenyl)pyridine

The electronic behavior of this compound is explored through various computational techniques, offering a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine its ground state properties. These calculations can predict molecular geometries, vibrational frequencies, and other electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.netlibretexts.org

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Electrostatic Potential Surface and Charge Distribution Analysis

The electrostatic potential surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, as it shows the charge distribution and helps predict how a molecule will interact with other charged species. For instance, regions of negative potential (often colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net

Conformational Analysis and Rotational Barriers within this compound

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis involves identifying the stable conformers and the energy barriers between them. researchgate.net For molecules with multiple aromatic rings, such as N-(5-substituted-pyrimidin-2-yl)anilines, the rotational barriers around the N-Ar bonds can be influenced by the electronic properties of the substituents. csic.es In some cases, the molecule may exhibit non-planar characteristics, with substituents twisted relative to the central phenyl ring. nih.gov

Reaction Mechanism Prediction and Transition State Analysis using Quantum Chemistry

Quantum chemistry methods can be used to predict the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The Brønsted-type plot is a tool used in physical organic chemistry to understand reaction mechanisms. A linear plot can suggest a single rate-determining step, while a biphasic plot might indicate a change in the rate-determining step, possibly pointing to a stepwise mechanism with an intermediate. nih.gov

Spectroscopic Property Prediction and Validation for this compound

Computational methods are also used to predict the spectroscopic properties of molecules. For example, theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the computed molecular structure and properties. researchgate.net

Vibrational (Infrared, Raman) Spectra Simulations

No specific studies detailing the simulated infrared or Raman spectra for this compound were found. Computational studies on similar molecules, such as 2-methoxy-6-methyl pyridine (B92270) and other nitrophenyl derivatives, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to calculate vibrational frequencies and perform potential energy distribution (PED) analysis to assign vibrational modes. researchgate.netresearchgate.netresearchgate.net These general techniques would be applicable, but the specific spectral data for the title compound is unavailable.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There is no available research predicting the ¹H or ¹³C NMR chemical shifts for this compound using computational methods. The standard methodology for such predictions involves the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT calculations. nih.govresearchgate.net While experimental NMR data exists for related compounds like 2-(4-methoxyphenyl)pyridine, this data does not account for the significant electronic effects of the nitro group present in the target molecule. rsc.org Theoretical predictions for different pyridine-metal complexes and other organic molecules have shown that DFT calculations can achieve good agreement with experimental values, with mean absolute deviations often around 1-2 ppm for ¹³C and less than 0.1 ppm for ¹H. youtube.com

Electronic Absorption and Emission Spectra Predictions

Specific TD-DFT or other computational predictions for the electronic absorption (UV-Vis) and emission spectra of this compound are not present in the available literature. This type of analysis is crucial for understanding the electronic transitions within a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.govnih.gov For related nitro-aromatic compounds, TD-DFT calculations have been successfully used to predict absorption maxima (λmax) and assign them to specific electronic transitions, such as π → π* or n → π*. nih.govrsc.org

Molecular Dynamics Simulations of this compound in Solvation or Complex Environments

No molecular dynamics (MD) simulation studies for this compound in solution or within complex environments have been published. MD simulations are employed to understand the dynamic behavior of a molecule, including its interactions with solvent molecules or its conformational flexibility within a biological receptor. nih.gov Such studies provide insights into solvation mechanisms and the stability of ligand-protein complexes, but the specific data for this compound is not available. nih.gov

Coordination Chemistry and Catalytic Applications of 2 4 Methoxy 2 Nitrophenyl Pyridine Derivatives

Ligand Design Principles for 2-(4-Methoxy-2-nitrophenyl)pyridine-Based Metal Complexes

The design of ligands based on the this compound scaffold is guided by several key principles aimed at tuning the electronic and steric environment of the metal center. The pyridine (B92270) nitrogen atom provides a primary coordination site, while the substituents on the phenyl ring, namely the methoxy (B1213986) and nitro groups, play a crucial role in modulating the ligand's properties.

Furthermore, modifications to the core structure, such as the introduction of imine or other functional groups, can create multidentate ligands capable of forming stable chelate rings with metal ions. Schiff bases derived from this compound and various amines are a common strategy to create bidentate or tridentate ligands. researchgate.netnih.gov These modifications allow for fine-tuning of the coordination sphere around the metal, which is essential for controlling catalytic activity and selectivity. The choice of the metal ion is also a critical design element, as different metals will exhibit distinct coordination preferences and catalytic behaviors.

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Chelation Modes and Coordination Geometries in Derived Complexes

Derivatives of this compound can exhibit various chelation modes depending on the specific ligand structure and the metal ion. For instance, Schiff base derivatives can act as bidentate (N,N) or (N,O) donors, or even tridentate ligands if additional donor atoms are incorporated. researchgate.netnih.gov The pyridine nitrogen and the imine nitrogen or a deprotonated hydroxyl group are common coordination sites.

Table 1: Representative Coordination Geometries of Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | Imino-pyridine | Octahedral | researchgate.net |

| Cu(II) | Pyridine amide | Axially elongated octahedral | mdpi.com |

| Co(II) | Picolinic acid isostere | Distorted octahedral | nih.gov |

| Ni(II) | 2-(4-bromophenoxy)acetohydrazide | Distorted octahedron | mdpi.com |

Metal-Ligand Bonding Analysis through Experimental and Theoretical Approaches

Understanding the nature of the metal-ligand bond is crucial for explaining the stability and reactivity of the complexes. Experimental techniques such as infrared (IR) and UV-visible spectroscopy provide valuable insights. In IR spectroscopy, a shift in the stretching frequency of functional groups like C=N upon coordination indicates their involvement in bonding. nih.gov UV-visible spectroscopy can reveal metal-to-ligand charge-transfer (MLCT) bands, which are indicative of the electronic interactions between the metal and the ligand. rsc.org

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing metal-ligand bonding. DFT calculations can provide detailed information about the molecular orbitals, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are critical for understanding the electronic structure and reactivity of the complexes. researchgate.net These theoretical studies complement experimental findings and provide a deeper understanding of the bonding interactions.

Catalytic Activity of this compound Metal Complexes

Metal complexes derived from this compound have shown promise as catalysts in a variety of organic transformations. The catalytic activity is highly dependent on the choice of metal, the ligand architecture, and the reaction conditions.

Applications in Specific Organic Transformations (e.g., Cross-Coupling, Oxidation, Reduction)

While specific catalytic applications for complexes of this compound itself are not extensively documented in the provided search results, the broader class of pyridine-based metal complexes are known to be active catalysts. For example, imino-pyridine Ni(II) complexes have been successfully employed as catalysts in the transfer hydrogenation of ketones. researchgate.net These complexes demonstrate moderate catalytic activities, with their performance being influenced by the structure of the complex and the nature of the substrate. researchgate.net

The general principles of catalysis by metal complexes suggest that derivatives of this compound could be effective in various reactions. The electronic properties imparted by the methoxy and nitro groups could be beneficial in reactions such as cross-coupling, where tuning the electron density at the metal center is key. Similarly, these complexes could potentially be used in oxidation or reduction reactions, where the metal center's redox potential is a critical factor.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Methoxy 2 Nitrophenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional (2D) techniques are essential for assembling the complete connectivity map of a complex molecule like 2-(4-Methoxy-2-nitrophenyl)pyridine.

2D NMR experiments provide a deeper insight into the molecular framework by correlating nuclear spins through chemical bonds or through space. princeton.eduyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine (B92270) ring and on the nitrophenyl ring, confirming the substitution patterns of both aromatic systems. For instance, the proton at C-3 of the pyridine ring would show a correlation to the proton at C-4, and so on.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. youtube.com This is crucial for determining the relative orientation of the two aromatic rings. A NOESY spectrum would be expected to show cross-peaks between the methoxy (B1213986) protons (-OCH₃) and the proton at C-5 of the phenyl ring. More importantly, correlations between a proton on the pyridine ring (e.g., H-3) and a proton on the nitrophenyl ring (e.g., H-3') would provide direct evidence of their spatial proximity and help define the molecule's preferred conformation in solution.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons. Each CH group in the aromatic rings would produce a distinct correlation peak, while quaternary carbons (like C-2 of the pyridine ring or C-1', C-2', and C-4' of the phenyl ring) would be absent from the spectrum.

HMBC (Heteronuclear Multiple Bond Coherence): This experiment reveals long-range (typically two- to four-bond) couplings between protons and carbons. youtube.comsdsu.edu It is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methoxy protons to the C-4' carbon, confirming the position of the methoxy group. Crucially, correlations from a pyridine proton (like H-3) to carbons in the nitrophenyl ring (like C-1' and C-2') would definitively establish the connection point between the two ring systems.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Key Information Revealed | Example Predicted Correlation |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | J-coupled protons (2-3 bonds) | Pyridine H-3 ↔ Pyridine H-4 |

| NOESY | ¹H ↔ ¹H (through space) | Spatially proximate protons (<5 Å) | Pyridine H-3 ↔ Phenyl H-3' |

| HSQC | ¹H ↔ ¹³C (1 bond) | Direct C-H attachments | Methoxy -OCH₃ protons ↔ Methoxy ¹³C |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connectivity of molecular fragments | Pyridine H-3 ↔ Phenyl C-1' |

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, making it uniquely suited for studying polymorphism and supramolecular structures where long-range order dictates the local environment of each nucleus. Unlike in solution, molecules in the solid state have restricted motion, leading to broad spectral lines that are narrowed using techniques like Magic Angle Spinning (MAS).

In the context of this compound, ssNMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning), could be used to identify and characterize different crystalline forms, or polymorphs. If the compound crystallizes in a form where there are two or more symmetrically non-equivalent molecules in the crystal lattice, the ssNMR spectrum would exhibit signal splitting for the corresponding carbon atoms. nih.gov This is because the distinct crystallographic environments would lead to slightly different chemical shifts for the carbons in each unique molecule. nih.gov Therefore, the complexity of the ssNMR spectrum can directly indicate the number of independent molecules in the asymmetric unit of the crystal. nih.gov

X-ray Diffraction Crystallography for Absolute Structure Determination

X-ray diffraction on a single crystal is the gold standard for determining the absolute three-dimensional structure of a molecule. mun.ca It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

To determine the structure of this compound, a suitable single crystal would be grown and analyzed by X-ray diffraction. The analysis would yield the precise atomic arrangement, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's conformation in the solid state. For example, in the related molecule N-(4-Methoxy-2-nitrophenyl)acetamide, X-ray analysis showed that the molecule is significantly non-planar. nih.gov A similar non-planar conformation would be expected for this compound due to the steric hindrance between the pyridine and nitrophenyl rings, forcing them to twist relative to each other. The analysis would also detail intermolecular interactions, such as hydrogen bonding and stacking, that dictate the crystal packing. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Nitrophenyl Derivative

| Parameter | Example Value (for N-(4-Methoxy-2-nitrophenyl)acetamide nih.gov) | Information Provided |

|---|---|---|

| Chemical Formula | C₉H₁₀N₂O₄ | Elemental composition of the crystal |

| Crystal System | Monoclinic | The basic geometry of the unit cell |

| Space Group | P2₁/n | Symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c) | a = 14.8713 Å, b = 4.9080 Å, c = 13.1492 Å | The size of the repeating unit |

| Torsion Angle (C-N to Ring) | 12.8 (5)° (for nitro group) | The degree of twist of substituents relative to the ring |

This data is for a structurally related compound and is presented for illustrative purposes.

Co-crystallization is a technique where a target molecule and a carefully chosen "co-former" are crystallized together to form a new, single crystalline phase with a defined stoichiometry. google.comjustia.com This is a key strategy in supramolecular chemistry and crystal engineering to modify the physicochemical properties of a solid without altering the covalent bonds of the molecule itself.

For this compound, co-crystallization could be explored to study its supramolecular interactions. The molecule possesses several functional groups capable of forming non-covalent bonds:

Pyridine Nitrogen: A strong hydrogen bond acceptor.

Nitro Group Oxygens: Weak hydrogen bond acceptors. mdpi.com

Aromatic Rings: Capable of engaging in π-π stacking interactions. ebrary.net

Methoxy Group: Can act as a weak hydrogen bond acceptor.

By selecting co-formers with complementary functional groups (e.g., carboxylic acids to act as hydrogen bond donors to the pyridine nitrogen), a variety of co-crystals could be designed. X-ray analysis of these co-crystals would reveal the specific intermolecular synthons—the robust and predictable patterns of non-covalent interactions—that govern the assembly of the supramolecular architecture. mdpi.com

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or a quadrupole time-of-flight (QTOF) analyzer, provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. nih.gov

For this compound (C₁₂H₁₀N₂O₃), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated to be 230.0691 Da.

Furthermore, MS/MS or fragmentation analysis provides structural information by breaking the molecule apart and analyzing the resulting fragments. sapub.org A plausible fragmentation pathway for this compound would involve characteristic losses of its functional groups.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Plausible Neutral Loss | Structural Origin |

|---|---|---|---|

| [M+H]⁺ | 231.0764 | - | Protonated molecular ion |

| [M-CH₃]⁺ | 215.0451 | •CH₃ | Loss of methyl radical from methoxy group |

| [M-NO₂]⁺ | 184.0760 | •NO₂ | Loss of nitro group |

| [M-OCH₃]⁺ | 199.0553 | •OCH₃ | Loss of methoxy radical |

| [C₅H₄N]⁺ | 78.0344 | C₇H₆NO₃ | Pyridyl cation after inter-ring bond cleavage |

Predicted m/z values are for the monoisotopic mass of the most likely ionic species.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental formula of a molecule. For this compound (Chemical Formula: C₁₂H₁₀N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition with a high degree of confidence.

Illustrative Data Table for HRMS of a Related Compound

Since no specific HRMS data for this compound was found, the following table illustrates the kind of data that would be obtained, using the theoretical values for the target compound.

| Parameter | Value |

| Compound Name | This compound |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Theoretical Monoisotopic Mass | 230.0691 u |

| Theoretical [M+H]⁺ m/z | 231.0764 u |

| Expected Mass Accuracy | < 5 ppm |

This table is illustrative and based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze the resulting product ions. rsc.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the protonated molecule ([C₁₂H₁₁N₂O₃]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure, with expected losses of small neutral molecules such as NO₂, CO, and CH₃.

Plausible Fragmentation Pathways for this compound

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group. govinfo.gov The presence of the methoxy and pyridine functionalities would lead to a complex and informative fragmentation pattern.

Illustrative Data Table for MS/MS Fragmentation

The following table presents plausible fragmentation patterns for this compound based on the fragmentation of similar structures.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 231.0764 | [M+H-NO₂]⁺ | NO₂ (46.0055 u) |

| 231.0764 | [M+H-CH₃]⁺ | CH₃ (15.0235 u) |

| 231.0764 | [M+H-CO]⁺ | CO (27.9949 u) |

This table represents plausible fragmentation pathways and is for illustrative purposes only.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Conformational Analysis

Illustrative Data Table for Vibrational Spectroscopy

The following table provides expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds. researchgate.netgoogleapis.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Methoxy (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Methoxy (C-O-C) | Symmetric Stretch | 1020 - 1075 |

| Pyridine Ring | C=N Stretch | 1580 - 1610 |

| Aromatic C-H | Stretch | 3000 - 3100 |

This table is illustrative and based on data from structurally related compounds.

Electronic Absorption and Emission Spectroscopy for Excited State Characterization and Photophysical Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and to characterize its photophysical properties. The absorption spectrum of this compound is expected to show bands corresponding to π-π* transitions of the aromatic systems and potentially n-π* transitions associated with the nitro and pyridine groups. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) bands. sciforum.net

The fluorescence properties, such as the emission wavelength and quantum yield, provide insights into the fate of the excited state. Many nitroaromatic compounds are known to have low or no fluorescence due to efficient non-radiative decay pathways. google.com

Illustrative Data Table for Electronic Spectroscopy

The following table illustrates the type of photophysical data that would be collected for this compound, with expected values based on similar aromatic compounds. sciforum.netijrar.org

| Parameter | Expected Value/Observation |

| Absorption Maximum (λmax) | 250 - 400 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | Potentially weak or no emission |

| Fluorescence Quantum Yield (ΦF) | < 0.1 |

This table is illustrative and provides expected ranges based on related compounds.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Investigations of Chiral Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a chiral center or an element of axial chirality in its derivatives would make these techniques applicable.

For a chiral derivative, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these bands would be directly related to the absolute configuration of the stereogenic center(s). The synthesis and chiroptical analysis of chiral hemiporphyrazine derivatives demonstrate the utility of CD spectroscopy in elucidating the three-dimensional structure of complex chiral molecules. nih.gov

As no chiral derivatives of this compound are described in the searched literature, a data table for this section would be purely speculative and is therefore omitted. The application of these techniques would be contingent on the successful synthesis of such chiral analogs.

Advanced Applications and Emerging Research Areas of 2 4 Methoxy 2 Nitrophenyl Pyridine and Its Derivatives

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The design of molecules that can recognize specific guests or self-assemble into ordered structures is a cornerstone of this field.

Design of Host-Guest Systems and Molecular Recognition

There is no specific research available in the public domain detailing the use of 2-(4-Methoxy-2-nitrophenyl)pyridine as a host or guest in molecular recognition studies. In principle, the pyridine (B92270) nitrogen atom could act as a hydrogen bond acceptor, and the nitro and methoxy (B1213986) groups could influence electronic interactions, making it a candidate for such applications. However, no studies have been found that characterize its binding properties with other molecules.

Formation of Crystalline Materials with Tunable Supramolecular Interactions

While the crystal structure of the related compound N-(4-Methoxy-2-nitrophenyl)acetamide has been reported, providing insights into potential intermolecular interactions, there is no available crystallographic data for this compound. nih.gov The study of the acetamide (B32628) derivative shows how the nitro and methoxy groups can participate in forming specific packing motifs in the solid state. nih.gov However, without experimental data on this compound, its ability to form crystalline materials with tunable interactions remains hypothetical.

Integration into Advanced Materials Science

The unique electronic and photophysical properties of organic molecules are often exploited in advanced materials for a range of applications.

Organic Electronics and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

A review of the literature indicates no specific studies on the integration of this compound into organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Pyridine-containing compounds are generally of interest for electron-transporting layers in OLEDs due to the electron-deficient nature of the pyridine ring. However, the performance and suitability of this particular isomer have not been documented.

Stimuli-Responsive Materials (e.g., Photochromic, Electrochromic, Mechanochromic)

There is no available research demonstrating the use of this compound in the development of stimuli-responsive materials. While nitro-containing aromatic compounds can sometimes exhibit photochromic or electrochromic behavior, no such properties have been reported for this specific molecule.

Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)

The synthesis of Covalent Organic Frameworks (COFs) often utilizes functionalized organic linkers to create porous, crystalline materials. Both pyridine and nitro groups have been incorporated into linkers for COF synthesis. alfa-chemistry.comnih.gov These functional groups can impart specific properties to the resulting framework, such as catalytic activity or selective adsorption. While this compound possesses both of these functionalities, there are no published reports of its use as a building block for the synthesis of POFs or COFs.

Chemical Sensing Applications (Mechanism and Design Principles)

The design of chemosensors often relies on the principle of modulating a measurable signal, such as a change in color or fluorescence, upon the selective binding of an analyte. The this compound framework possesses key attributes that make it a promising candidate for the development of novel chemosensors.

Detection of Specific Ions or Molecules via Spectroscopic Changes

The interaction of a chemosensor with a target analyte can lead to significant changes in its absorption and emission spectra. For pyridine-based sensors, the nitrogen atom can act as a binding site for metal ions. This coordination can alter the electronic distribution within the molecule, leading to observable spectroscopic shifts.

While specific studies on this compound as a chemosensor are limited, research on other pyridine derivatives provides a blueprint for its potential application. For instance, pyridine-based fluorescent probes have been successfully designed for the detection of various metal ions, including lead (Pb²⁺), copper (Cu²⁺), and nickel (Ni²⁺). The binding of these ions to the pyridine nitrogen and other coordinating groups within the sensor molecule can cause either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Development of Chemosensors Based on this compound Frameworks

The development of chemosensors from the this compound scaffold would involve its functionalization to include a specific recognition unit for the target analyte and a signaling unit that transduces the binding event into a detectable signal. The pyridine ring itself can act as part of the recognition and signaling system.

The design principles for such chemosensors often fall into several categories:

Ion-Induced Spectroscopic Changes: As mentioned, direct coordination of metal ions to the pyridine nitrogen can alter the absorption and fluorescence properties.

Photoinduced Electron Transfer (PET) Based Sensors: The this compound system contains both an electron-donating moiety (methoxyphenyl group) and an electron-accepting moiety (nitrophenyl group), making it a candidate for PET-based sensing mechanisms. In a PET sensor, the binding of an analyte can inhibit or promote an electron transfer process, thereby "switching on" or "switching off" the fluorescence.

Intramolecular Charge Transfer (ICT) Based Sensors: In ICT-based sensors, the binding of an analyte can alter the dipole moment of the molecule, leading to a shift in the emission wavelength. The push-pull nature of the substituents on the 2-phenylpyridine (B120327) core could be exploited for this purpose.

The synthesis of derivatives of this compound could introduce specific binding cavities or reactive groups to enhance selectivity and sensitivity towards target analytes.

Photochemistry and Photophysics Research

The arrangement of electron-donating and electron-withdrawing groups in this compound suggests rich and interesting photochemical and photophysical properties, making it a valuable subject for fundamental research in this area.

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent decay back to the ground state can occur through various pathways, including fluorescence, phosphorescence, and non-radiative decay. The study of these excited state dynamics provides insights into the fundamental properties of the molecule.

For molecules like this compound, the presence of different chromophores (the methoxyphenyl group and the nitrophenylpyridine moiety) can lead to complex energy transfer processes between different parts of the molecule. Research on related 2-methoxypyridine (B126380) derivatives has shown that the nature of substituents significantly influences their photophysical properties, including their luminescence. nih.govresearchgate.net For example, a study on 2-Methoxy-4-(4-nitrophenyl)-6-(4-(tetradecyloxy)phenyl)pyridine, a derivative of the target compound, highlighted its luminescent properties. researchgate.net The investigation of these properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Photoinduced Electron Transfer (PET) and Charge Separation Studies

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. This process is central to a wide range of chemical and biological phenomena, including photosynthesis and cellular respiration.

The structure of this compound, with its electron-rich methoxyphenyl component and electron-deficient nitrophenyl component, is archetypal for a donor-acceptor system where PET could occur. Studies on structurally similar 4-(2-nitrophenyl)-1,4-dihydropyridines have provided evidence for efficient intramolecular electron transfer from the dihydropyridine (B1217469) ring (donor) to the nitrobenzene (B124822) moiety (acceptor) upon excitation. researchgate.net This PET process leads to the formation of a charge-separated state. researchgate.net While this compound is not a dihydropyridine, the fundamental principle of PET between the electron-rich and electron-poor aromatic systems is expected to be a key feature of its photochemistry. The study of such PET processes and the lifetime of the resulting charge-separated states is crucial for the development of artificial photosynthetic systems and molecular electronics.

Chemical Biology and Bio-Conjugation Research (Excluding Clinical Applications)

The application of small molecules in biological research often requires their conjugation to biomolecules such as proteins or nucleic acids. The functional groups present on this compound offer potential handles for such bio-conjugation strategies, opening avenues for its use as a research tool in chemical biology.

The nitro group on the phenyl ring is a particularly versatile functional group for chemical modification. It can be readily reduced to an amine group. This resulting amine can then be used for a variety of standard bioconjugation reactions, such as amide bond formation with carboxylic acids on proteins or reaction with isothiocyanates to form thioureas.

Once conjugated to a biomolecule, the this compound moiety could serve as a fluorescent reporter group to study the localization, trafficking, or interactions of the biomolecule within a cell. The environment-sensitive fluorescence that is often observed in such donor-acceptor systems could provide information about the local environment of the biomolecule.

Furthermore, the photochemical properties of this scaffold could be exploited. For instance, the ability to undergo photoinduced processes could be harnessed to develop photo-crosslinkers to study protein-protein or protein-nucleic acid interactions. While these applications are speculative for this compound itself, they represent exciting future directions for research based on the known reactivity and properties of its constituent functional groups.

Insufficient Information to Generate Article on "this compound"

Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of specific research findings on the chemical compound "this compound" to generate a detailed and scientifically accurate article as per the requested outline.

While general information on related pyridine and nitrophenyl derivatives exists, and their applications in areas such as molecular probes and functional materials are documented, there is no direct and substantive research available for the specific compound . The conducted searches did not yield any dedicated studies on its synthesis, photophysical properties, or its functionalization for integration into biocompatible materials like cell culture scaffolds.

The initial research strategy aimed to gather data on the development of molecular probes and the functionalization of "this compound" and its derivatives. This included searching for its use as a fluorescent sensor, its role in biological imaging, and its incorporation into biocompatible polymers. However, the search results were broad, covering the general utility of pyridine scaffolds in medicinal chemistry and materials science without mentioning the target compound specifically.

Subsequent, more targeted searches for the synthesis, characterization, and application of "this compound" also failed to provide the necessary detailed information. While patents for similar structures, such as "N2-(2-methoxyphenyl)pyrimidine derivatives," were found and hinted at general synthetic methodologies like nitration of methoxyphenyl precursors, they did not provide specific data on "this compound."

Therefore, we must conclude that there is insufficient publicly available scientific information to fulfill the user's request at this time. Further research and publication on this specific compound would be necessary to provide the basis for the desired article.

Q & A

Basic: What are the key synthetic routes for 2-(4-Methoxy-2-nitrophenyl)pyridine, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. A common approach is:

Functionalization of Pyridine: Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions.

Methoxy Group Addition: Use Ullmann coupling or SNAr (nucleophilic aromatic substitution) with methoxide ions, requiring catalysts like CuI and solvents such as DMF at 80–100°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Critical Parameters:

- Catalysts (e.g., Pd/Cu for coupling) improve regioselectivity.

- Solvent polarity affects reaction rates; DMF enhances nitro-group stability .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on substituent effects. The methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons split into distinct patterns due to nitro and pyridine ring anisotropy .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 259.08) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX programs for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.